1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone
CAS No.: 477333-53-2
Cat. No.: VC11341456
Molecular Formula: C15H17FN2OS3
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477333-53-2 |
|---|---|
| Molecular Formula | C15H17FN2OS3 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |
| Standard InChI | InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | WQXXNZQTVBFNBT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |
| Canonical SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one, reflects its dual thioether linkages and ketone functionality. The 1,3,4-thiadiazole ring serves as the central scaffold, substituted at the 2-position with a thioether group connected to a 3,3-dimethyl-2-butanone moiety and at the 5-position with a 4-fluorobenzylthio group . This configuration introduces steric bulk and electronic modulation, factors critical for target engagement.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 477333-53-2 |
| Molecular Formula | C₁₅H₁₇FN₂OS₃ |
| Molecular Weight | 356.5 g/mol |
| SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |
| InChI Key | WQXXNZQTVBFNBT-UHFFFAOYSA-N |
The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thiadiazole core contributes to π-π stacking interactions with biological targets, while the ketone group may participate in hydrogen bonding .
Research Gaps and Future Directions
Despite structural promise, specific data on 477333-53-2 remain sparse. Critical next steps include:
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Synthetic Optimization: Developing scalable routes with improved yields.
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In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in cell-based assays.
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ADMET Profiling: Assessing pharmacokinetics and toxicity to guide lead optimization.
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